molecular formula C8H4Br3FO B1411267 2',4'-Dibromo-3'-fluorophenacyl bromide CAS No. 1804418-09-4

2',4'-Dibromo-3'-fluorophenacyl bromide

Cat. No.: B1411267
CAS No.: 1804418-09-4
M. Wt: 374.83 g/mol
InChI Key: OIQWZJCONSLCLZ-UHFFFAOYSA-N
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Description

2',4'-Dibromo-3'-fluorophenacyl bromide is a brominated and fluorinated aromatic compound characterized by a phenacyl bromide backbone substituted with bromine at the 2' and 4' positions and fluorine at the 3' position. Bromophenacyl bromides are typically utilized in nucleophilic substitution reactions due to the electrophilic α-carbon adjacent to the ketone group, with halogen substituents modulating reactivity and selectivity .

Properties

IUPAC Name

2-bromo-1-(2,4-dibromo-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br3FO/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQWZJCONSLCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CBr)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,4’-Dibromo-3’-fluorophenacyl bromide can be synthesized through the bromination of 3’-fluoroacetophenone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Dibromo-3’-fluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dibromo-3’-fluorophenacyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromine (Br2): Used for bromination reactions.

    Iron (Fe) or Aluminum Bromide (AlBr3): Catalysts for bromination.

    Tin(II) Chloride (SnCl2) or Samarium(III) Iodide (SmI3): Catalysts for condensation reactions.

Major Products

Scientific Research Applications

Key Reactions

  • Substitution Reactions : The bromine atoms can be replaced with other nucleophiles, such as amines or thiols.
  • Oxidation and Reduction : The compound can undergo oxidation to yield carboxylic acids or ketones, and reduction can convert the carbonyl group into alcohols.
  • Coupling Reactions : It can participate in coupling reactions, including Suzuki-Miyaura coupling, to form biaryl compounds.

Organic Synthesis

2',4'-Dibromo-3'-fluorophenacyl bromide serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its halogen substituents enhance its reactivity, making it suitable for various synthetic pathways.

Biological Studies

The compound is investigated for its potential biological activities. Its structure allows it to interact with enzymes and proteins, making it a candidate for studying enzyme inhibition mechanisms. Research has shown that halogenated compounds can significantly affect biological pathways due to their ability to form strong interactions with biomolecules.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as an intermediate in drug development. The incorporation of fluorine is known to enhance metabolic stability and bioavailability of drug candidates, making this compound valuable in the design of new pharmaceuticals.

Industrial Applications

The compound finds applications in the production of specialty chemicals and materials. Its unique properties allow for its use in various industrial processes, including the manufacture of dyes and pigments.

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of this compound demonstrated its effectiveness against specific targets involved in metabolic pathways. The presence of bromine and fluorine contributed to its binding affinity, highlighting its potential as a lead compound for developing enzyme inhibitors.

Case Study 2: Synthesis of Anticancer Agents

Research has utilized this compound as a precursor for synthesizing novel anticancer agents. By modifying its structure through substitution reactions, researchers have developed compounds that exhibit significant cytotoxicity against cancer cell lines.

Mechanism of Action

The mechanism of action of 2’,4’-Dibromo-3’-fluorophenacyl bromide involves its reactivity towards nucleophiles due to the presence of electron-withdrawing bromine and fluorine atoms. These atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of bromophenacyl bromides are heavily influenced by the positions and types of halogen substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Properties/Applications
2',6'-Dibromo-3'-fluorophenacyl bromide Br (2',6'), F (3') C₈H₄Br₂F₃O 1804933-70-7 High electrophilicity due to dual Br substitution; used in Suzuki couplings
2',3'-Dibromo-4'-fluorophenacyl bromide Br (2',3'), F (4') C₈H₄Br₂F₃O 1803716-34-8 Steric hindrance at 2',3' positions reduces reaction rates
4'-Bromo-2'-chloro-3'-(trifluoromethyl)phenacyl bromide Br (4'), Cl (2'), CF₃ (3') C₉H₄Br₂ClF₃O 1805213-07-3 Electron-withdrawing CF₃ enhances stability; used in fluorinated drug synthesis

Key Observations :

  • Electron-Withdrawing Effects : Fluorine and bromine substituents increase the electrophilicity of the α-carbon, accelerating nucleophilic attacks. However, bulky substituents (e.g., 2',3'-dibromo) sterically hinder reactions .
  • Regioselectivity : The 2',4'-dibromo substitution pattern in the target compound likely balances reactivity and steric accessibility compared to 2',6'-dibromo analogs .

Biological Activity

2',4'-Dibromo-3'-fluorophenacyl bromide is a halogenated organic compound that has garnered attention for its biological activity, particularly concerning its reactivity with biomolecules. This compound is primarily studied for its potential applications in modifying proteins and nucleic acids, which can provide insights into their structure-function relationships. The presence of bromine and fluorine atoms significantly influences its interaction with biological targets, thereby affecting its pharmacological properties.

The synthesis of this compound typically involves halogenation reactions that introduce the bromine and fluorine substituents onto the phenacyl moiety. The unique arrangement of these halogens contributes to the compound's reactivity profile, making it a valuable intermediate in chemical synthesis and biological research.

Biological Activity Overview

The biological activity of this compound is linked to its ability to interact with various biomolecules, including proteins and nucleic acids. This interaction can lead to modifications that alter the function or stability of these biomolecules. Studies have indicated that the halogen substituents play a crucial role in determining the compound's reactivity and specificity towards different biological targets.

Key Findings from Research

  • Reactivity with Proteins : The compound has been shown to modify amino acid residues in proteins, potentially affecting their enzymatic activity and structural integrity. This modification can be useful in studying protein function and dynamics.
  • Nucleic Acid Interactions : Research indicates that this compound can interact with nucleic acids, leading to alterations in DNA or RNA structure. Such interactions are critical for understanding mechanisms of mutagenesis and the development of therapeutic agents targeting genetic material.
  • Pharmacological Implications : The unique electronic properties imparted by the bromine and fluorine atoms may enhance the compound's ability to penetrate cellular membranes or interact with specific receptors, suggesting potential applications in drug design.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameKey FeaturesUniqueness
2-Bromo-4'-fluoroacetophenoneLacks additional bromine; less reactiveSimpler halogen substitution pattern
2,4'-DibromoacetophenoneNo fluorine; different electronic propertiesLacks fluorine's influence on reactivity
2-Bromo-3',4'-dichloroacetophenoneContains chlorine instead of fluorineDifferent reactivity patterns due to chlorine
3-Bromo-2-fluorophenacyl bromideSimilar structure but different halogen placementVariation in reactivity due to position
2',3'-Dibromo-4-fluorophenacyl bromideSlightly different substitution patternUnique combination of halogens

The distinct arrangement of halogens in this compound provides specific electronic and steric effects that differentiate it from other compounds listed above. This specificity enhances its utility in both synthetic chemistry and biological research.

Case Studies

Several case studies have highlighted the biological implications of using this compound:

  • Protein Modification Studies : In vitro experiments demonstrated that treatment with this compound led to significant changes in enzyme kinetics, suggesting its potential as a tool for probing enzyme mechanisms.
  • Nucleic Acid Binding Assays : Binding studies revealed that this compound could intercalate into DNA, leading to structural distortions that may influence gene expression.

Q & A

Q. What are the critical safety protocols for handling 2',4'-Dibromo-3'-fluorophenacyl bromide in laboratory settings?

This compound is a lachrymator (tear-inducing agent) and requires strict safety measures. Use fume hoods, nitrile gloves, and protective eyewear. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizing agents .

  • Key Data : Molecular formula: C₈H₅BrClFO; CAS: 63529-30-6; Molecular weight: 251.48 g/mol .

Q. What synthetic routes are commonly used to prepare this compound?

A typical method involves halogenation of fluorophenacyl precursors. For example, bromination of 3'-chloro-4'-fluoroacetophenone using bromine or HBr in acetic acid under controlled temperatures (0–5°C). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) .

Q. How can purity and structural integrity be verified for this compound?

Use HPLC (C18 column, methanol/water 70:30) to assess purity (>98%). Confirm structure via ¹H/¹³C NMR (DMSO-d₆): Expected signals include δ 4.85 ppm (CH₂Br) and aromatic protons at δ 7.35–7.90 ppm. FT-IR shows C=O stretch at 1680 cm⁻¹ .

Advanced Research Questions

Q. What strategies optimize reaction yields when using this compound in cross-coupling reactions?

Employ palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos in anhydrous THF. Maintain inert atmosphere (N₂/Ar) and stoichiometric control (1:1.2 molar ratio of substrate to coupling partner). Reaction monitoring via GC-MS ensures intermediate stability .

  • Example Protocol :
ParameterCondition
CatalystPd(PPh₃)₄ (5 mol%)
LigandXPhos (10 mol%)
SolventTHF, anhydrous
Temperature80°C, reflux
Reaction Time12–16 hours

Q. How can crystallographic data resolve ambiguities in stereochemical outcomes of derivatives?

Single-crystal X-ray diffraction (SC-XRD) is critical. For example, in a study of a related oxadiazolium bromide derivative, SC-XRD confirmed the planar geometry of the fluorophenacyl moiety and Br⁻ counterion positioning. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provided resolution < 0.8 Å .

Q. What analytical approaches address contradictory spectral data during derivative characterization?

Combine multiple techniques:

  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 252.94 for C₈H₆BrClFO).
  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals and assign substituent positions.
  • XPS : Validate bromine oxidation states (binding energy ~70 eV for Br 3d) .

Q. How does solvent polarity influence the reactivity of this compound in nucleophilic substitutions?

Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states. For example, in SN₂ reactions with amines, DMF increases reaction rates 3-fold compared to THF. Kinetic studies (UV-Vis monitoring at 300 nm) show pseudo-first-order behavior under excess nucleophile conditions .

Methodological Considerations

  • Contradictory Data Resolution : If HPLC purity conflicts with NMR integration, perform elemental analysis (C, H, Br, Cl) to confirm stoichiometry.
  • Scale-Up Challenges : Use dropwise addition of brominating agents to prevent exothermic side reactions. Pilot runs in batch reactors (20–50 mL scale) inform process safety .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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